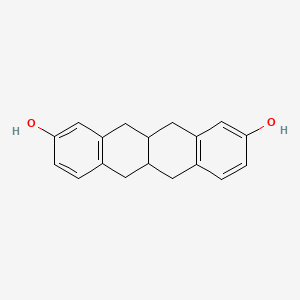
5,5a,6,11,11a,12-Hexahydrotetracene-2,9-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5a,6,11,11a,12-Hexahydrotetracene-2,9-diol is an organic compound with the molecular formula C18H18O2. It consists of 18 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . This compound is part of the tetracene family, which is known for its polycyclic aromatic hydrocarbon structure.
Preparation Methods
The synthesis of 5,5a,6,11,11a,12-Hexahydrotetracene-2,9-diol involves multiple steps, typically starting from simpler aromatic compounds. The synthetic routes often include hydrogenation and hydroxylation reactions under controlled conditions. Industrial production methods may involve catalytic hydrogenation using metal catalysts such as palladium or platinum to achieve the desired hydrogenation of the tetracene core .
Chemical Reactions Analysis
5,5a,6,11,11a,12-Hexahydrotetracene-2,9-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to fully saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the tetracene core. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,5a,6,11,11a,12-Hexahydrotetracene-2,9-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying biochemical pathways.
Mechanism of Action
The mechanism of action of 5,5a,6,11,11a,12-Hexahydrotetracene-2,9-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the functional groups present on the tetracene core and the nature of the biological target .
Comparison with Similar Compounds
5,5a,6,11,11a,12-Hexahydrotetracene-2,9-diol can be compared with other tetracene derivatives, such as tetracene itself and its hydroxylated or hydrogenated forms. The uniqueness of this compound lies in its specific hydrogenation and hydroxylation pattern, which imparts distinct chemical and physical properties . Similar compounds include:
- Tetracene
- 5,6,11,12-Tetrahydrotetracene
- 2,9-Dihydroxytetracene
Properties
CAS No. |
64302-82-5 |
|---|---|
Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
5,5a,6,11,11a,12-hexahydrotetracene-2,9-diol |
InChI |
InChI=1S/C18H18O2/c19-17-3-1-11-5-13-6-12-2-4-18(20)10-16(12)8-14(13)7-15(11)9-17/h1-4,9-10,13-14,19-20H,5-8H2 |
InChI Key |
RKSKOBOWPFIGNY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3=C(CC2CC4=C1C=CC(=C4)O)C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


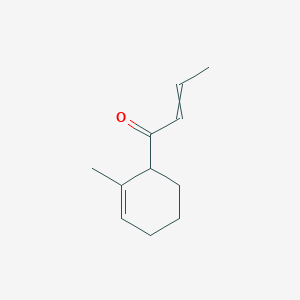
![3,3'-[(Diethylsilanediyl)bis(oxy)]bis(3-methyloctan-2-one)](/img/structure/B14493655.png)

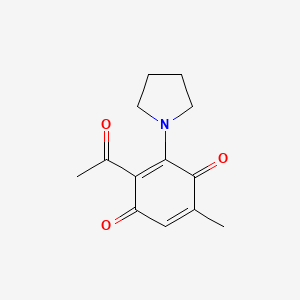

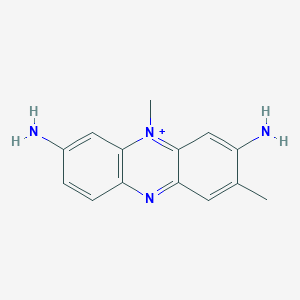
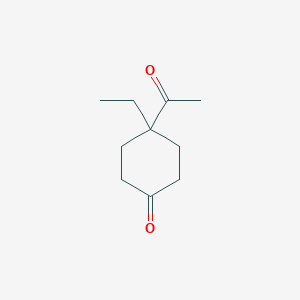
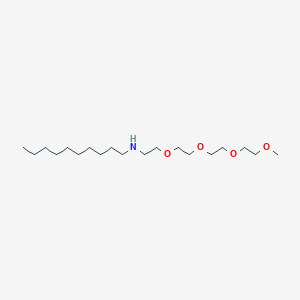
![4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzene-1,2-diol](/img/structure/B14493699.png)

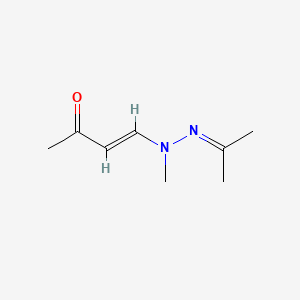
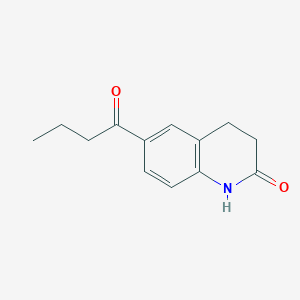
![Dichlorobis[(3,4-dimethylphenyl)methyl]stannane](/img/structure/B14493726.png)

